2-(3-Chlorophenyl)ethyl cyclobutyl ketone
Description
Significance of Ketone Functional Groups in Organic Synthesis and Molecular Scaffolds
Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two carbon atoms. numberanalytics.comteachy.aichemistrytalk.org This functional group's polarity and the electrophilic nature of the carbonyl carbon make ketones highly reactive and versatile intermediates in a vast array of chemical reactions. teachy.aichemistrytalk.org They are fundamental building blocks for synthesizing more complex molecules, including those with applications in pharmaceuticals and agrochemicals. numberanalytics.com
Key reactions involving ketones include:
Nucleophilic Addition: The electron-deficient carbonyl carbon is a prime target for nucleophiles, leading to the formation of a wide range of addition products. chemistrytalk.org This is a fundamental process in creating new carbon-carbon bonds.
Reduction: Ketones can be readily reduced to secondary alcohols using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. numberanalytics.com
Aldol (B89426) Reactions: These reactions form new carbon-carbon bonds, resulting in β-hydroxy ketones, which are valuable synthetic intermediates. numberanalytics.com
The presence of the ketone group in 2-(3-Chlorophenyl)ethyl cyclobutyl ketone provides a reactive site for further molecular elaboration, making it an important intermediate for constructing more complex organic structures. msu.edu
Table 1: General Properties of Ketone Functional Groups
| Property | Description |
|---|---|
| Functional Group | Carbonyl (C=O) |
| General Formula | R-CO-R' |
| Reactivity | The carbonyl carbon is electrophilic, and the oxygen is nucleophilic. |
| Key Reactions | Nucleophilic addition, reduction, aldol condensation. numberanalytics.comchemistrytalk.org |
| Applications | Solvents, intermediates in synthesis, components in pharmaceuticals. numberanalytics.comteachy.ai |
Role of Substituted Phenyl Moieties in Directing Chemical Reactivity
The 3-chlorophenyl group in this compound plays a crucial role in modulating the molecule's electronic properties and reactivity. The chlorine atom, being an electronegative substituent, influences the electron density of the aromatic ring. Depending on the reaction conditions, chlorine can act as either an electron-donating or electron-withdrawing group, or be quasi-electron-neutral. researchgate.net This electronic influence extends to the ethyl ketone side chain, affecting the reactivity of the carbonyl group and the adjacent carbon atoms.
The position of the chlorine atom at the meta-position (C3) is significant. It directs the orientation of further electrophilic aromatic substitution reactions, guiding incoming substituents to specific positions on the phenyl ring. Furthermore, the carbon-chlorine bond provides a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of other functional groups. This versatility makes the 3-chlorophenyl moiety a valuable component for generating molecular diversity.
Unique Conformational and Strain Properties of the Cyclobutyl Ring System in Chemical Transformations
The cyclobutyl ring is a four-membered carbocycle that exhibits unique structural and energetic properties. nih.gov Unlike the planar cyclopropane, cyclobutane (B1203170) adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. saskoer.cachemistrytalk.org This puckering results in bond angles of approximately 88°, a deviation from the ideal 109.5° for sp3-hybridized carbons, leading to significant angle strain. saskoer.ca
Table 2: Conformational Properties of Cyclobutane
| Property | Value/Description |
|---|---|
| Conformation | Puckered or "Butterfly" saskoer.ca |
| C-C-C Bond Angle | ~88° saskoer.ca |
| Torsional Strain | Reduced by puckering saskoer.ca |
| Angle Strain | Significant due to deviation from 109.5° dalalinstitute.com |
| Significance | Strain can drive reactions; ring rigidity impacts molecular shape. nih.govnih.gov |
Contextualizing this compound within Complex Molecular Architecture Research
The combination of a reactive ketone, a versatile substituted phenyl ring, and a strained cyclobutyl moiety makes this compound a molecule of interest in the field of complex molecular architecture. Research into molecules with similar substructures highlights their potential. For instance, 1,3-disubstituted cyclobutanes are increasingly recognized as important scaffolds in medicinal chemistry, serving as conformationally restricted linkers or as non-planar bioisosteres for aromatic rings. nih.govresearchgate.net
The synthesis of complex molecules often relies on the strategic use of functional groups to build up a molecular framework. The ketone in this compound can be transformed into a variety of other functional groups, while the chlorophenyl group allows for the introduction of further complexity through cross-coupling reactions. The cyclobutyl ring provides a rigid, three-dimensional element that can be used to control the spatial arrangement of different parts of the molecule. This level of control is crucial in the design of molecules with specific biological activities or material properties. The study of compounds like this compound contributes to the broader understanding of how to manipulate molecular structure to achieve desired functions.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclobutylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFHAGRWRGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644459 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-54-7 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation of 2 3 Chlorophenyl Ethyl Cyclobutyl Ketone
Reactions of the Ketone Carbonyl Group
The carbonyl group is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.
Nucleophilic Additions and Reductions
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This can include reactions with organometallic reagents like Grignard or organolithium compounds, leading to the formation of tertiary alcohols.
Furthermore, the ketone can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, as detailed in the table below.
| Reaction Type | Reagent | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(cyclobutyl)-3-(3-chlorophenyl)propan-1-ol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(cyclobutyl)-3-(3-chlorophenyl)propan-1-ol |
Enolate Chemistry and Alpha-Functionalization
The presence of alpha-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows for the formation of enolates in the presence of a suitable base. bham.ac.ukmasterorganicchemistry.com Enolates are potent nucleophiles and can react with various electrophiles, leading to functionalization at the alpha-position. libretexts.org
The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, solvent, and temperature. bham.ac.uk The subsequent reaction of the enolate with an electrophile, such as an alkyl halide, can introduce a new substituent at the alpha-carbon. libretexts.org
Derivatization to Other Functional Groups
The ketone functionality can be converted into a variety of other functional groups. For instance, it can be transformed into amides or esters through reactions like the Beckmann rearrangement or Baeyer-Villiger oxidation, respectively. nih.gov
Reactions Involving the Cyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. researchgate.net
Ring Cleavage Reactions under Various Conditions
The strained four-membered ring of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone can be opened under acidic, basic, nucleophilic, thermal, photolytic, oxidative, or reductive conditions. researchgate.net For example, photolytic conditions can induce a Norrish Type II reaction, which involves the cleavage of the γ-C-H bond through a hydrogen atom transfer to the excited carbonyl group. nih.gov
Skeletal Rearrangements Induced by Ring Opening
Ring-opening of the cyclobutyl moiety can be accompanied by skeletal rearrangements, leading to the formation of more complex molecular architectures. researchgate.net While specific examples for this compound are not documented, the general principle suggests that such rearrangements are a plausible reaction pathway for this compound.
Formal γ-C-H Functionalization of Cyclobutyl Ketones
Direct functionalization of the γ-C-H bond of a cyclobutyl ketone is a challenging transformation. However, a two-step sequence involving a Norrish-Yang cyclization followed by a palladium-catalyzed carbon-carbon bond cleavage has been developed to achieve a formal γ-C-H functionalization of cyclobutyl aryl ketones. nih.govresearchgate.netresearchgate.netnih.gov This strategy provides a stereospecific route to cis-1,3-difunctionalized cyclobutanes. nih.gov
The process commences with a Norrish-Yang cyclization, a photochemical reaction where the ketone's excited state abstracts a γ-hydrogen atom, leading to a 1,4-diradical intermediate that subsequently cyclizes. nih.govchem-station.com In the case of a cyclobutyl aryl ketone, this intramolecular reaction forms a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a ligand-assisted, palladium-catalyzed C-C bond cleavage and functionalization. This second step can introduce a variety of aryl, heteroaryl, alkenyl, and alkynyl groups with exclusive cis-selectivity. nih.gov
For this compound, the aryl group is not directly attached to the ketone. Therefore, the analogous reaction would be the Norrish-Yang Type II reaction, which involves the abstraction of a γ-hydrogen from the ethyl chain. nih.gov This would lead to the formation of a 1,4-diradical, which can then either cyclize to a cyclobutanol (B46151) derivative or undergo cleavage to form an enol and an olefin. nih.gov
Table 1: Key Steps in Formal γ-C-H Functionalization of Cyclobutyl Aryl Ketones
| Step | Reaction Type | Intermediate | Key Features |
|---|---|---|---|
| 1 | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Photochemical, formation of a 1,4-diradical |
Reactivity of the Chlorophenyl Substituent
Aromatic Substitution Reactions
The 3-chlorophenyl group of the molecule can undergo aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents: the chloro group and the ethyl ketone side chain. The chlorine atom is an ortho-, para-directing deactivator, while the acyl group (ketone) is a meta-directing deactivator. msu.edulibretexts.org
In electrophilic aromatic substitution, the incoming electrophile will be directed to positions ortho and para to the chlorine and meta to the ethyl ketone group. Given the substitution pattern (meta), the positions ortho to the chlorine are also meta to the ketone group, and the position para to the chlorine is also ortho to the ketone group. The combined effect of these substituents would likely direct incoming electrophiles to the positions ortho and para to the chlorine atom, with the meta-directing effect of the ketone reinforcing the substitution at the position meta to it (and ortho to the chlorine).
Nucleophilic aromatic substitution (SNA) on the chlorobenzene (B131634) ring is also a possibility, particularly if additional strong electron-withdrawing groups are present on the ring. libretexts.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The presence of electron-withdrawing groups ortho and para to the leaving group (chloride) is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
Cross-Coupling Reactions
The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings are well-established for aryl chlorides. These reactions typically employ a palladium catalyst with appropriate phosphine (B1218219) ligands.
For instance, a Suzuki-Miyaura coupling could replace the chlorine atom with a new aryl or vinyl group. A carbonylative cross-coupling is another possibility, which can be used to synthesize diaryl ketones from ortho-disubstituted aryl iodides, and similar principles could be applied here. nih.gov The efficiency of these reactions can be influenced by the steric and electronic properties of the substituents on the aryl chloride and the coupling partner.
Table 2: Potential Cross-Coupling Reactions of the Chlorophenyl Group
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, phosphine ligand, base |
| Heck | Alkene | C-C | Pd catalyst, base |
Intermolecular C(sp3)–H Bond Insertion and Activation
The activation and functionalization of C(sp3)–H bonds in the cyclobutyl ring represent a powerful strategy for molecular diversification. Palladium(II)-catalyzed enantioselective β-C(sp3)−H arylation of aliphatic ketones has been reported using chiral transient directing groups. nih.gov This approach could potentially be applied to the cyclobutyl ketone moiety of the target molecule.
Furthermore, gold-catalyzed C-H insertion reactions have been shown to functionalize non-activated C(sp3)–H bonds. chemrxiv.org These reactions can proceed through a concerted nih.govnih.gov-H shift/C-C bond formation involving a gold-stabilized vinylcation-like transition state. While specific examples for cyclobutyl ketones are not prevalent, the general principle suggests that the C-H bonds of the cyclobutyl ring could be targets for such transformations.
Radical Chemistry in the Context of Cyclobutyl Ketone Transformations
Alkoxy Radical Intermediates
The ketone functional group can be a precursor to alkoxy radical intermediates, which can undergo a variety of transformations. nih.govsonar.chacs.orgresearchgate.net One common method to generate an alkoxy radical from a ketone is through its reduction to the corresponding alcohol, followed by a catalytic process to generate the radical.
Once formed, alkoxy radicals are highly reactive and can participate in several key reactions, including hydrogen atom transfer (HAT) and β-scission (fragmentation). acs.org In the context of a cyclobutyl system, an alkoxy radical generated from the corresponding alcohol of this compound could undergo β-scission of the cyclobutane ring. This ring-opening would generate a distal alkyl radical, leading to the formation of a γ-substituted ketone. researchgate.net This radical-mediated ring-opening provides a synthetic route to linear ketones from cyclic alcohols. researchgate.net
The generation of α-acyloxy and α-alkoxycarbonyloxy radicals under reductive conditions has also been studied, though their fragmentation to ketones and acyl or alkoxycarbonyl radicals is not always efficient. beilstein-journals.org
Bioisosteric Modifications of the Ketone or Connecting Linker (Chemical Perspective)
In medicinal chemistry, bioisosteric modification is a frequently employed strategy for the optimization of lead compounds. This approach involves the substitution of a functional group with another group that possesses similar spatial and electronic characteristics, with the goal of enhancing potency, selectivity, and pharmacokinetic properties. For a molecule such as this compound, both the ketone functional group and the ethyl linker represent key points for such modifications to fine-tune its physicochemical and biological profile.
Bioisosteric Replacements for the Ketone Moiety
The ketone group in the target molecule is a polar, hydrogen-bond accepting moiety. However, carbonyl groups can be susceptible to metabolic reduction. beilstein-journals.org Therefore, replacing the ketone with a bioisostere that retains its key interactions while offering improved metabolic stability is a common objective. nih.govchemrxiv.org
One of the most prominent bioisosteres for a ketone is an oxetane (B1205548) ring. beilstein-journals.orgnih.govacs.orgcambridgemedchemconsulting.com The four-membered ether ring of an oxetane mimics the spatial arrangement and hydrogen-bond accepting capability of a carbonyl group due to the accessible lone pairs on the oxygen atom. beilstein-journals.orgnih.gov The replacement of a ketone with an oxetane can lead to several potential benefits, including enhanced metabolic stability, improved aqueous solubility, and a reduction in lipophilicity (LogD), although the extent of these effects can be context-dependent. acs.orgresearchgate.net The three-dimensional character of the oxetane ring can also be advantageous for binding to target proteins. chemrxiv.org
Other potential bioisosteres for the ketone group include aryl halides, which can mimic the electronics and vector positioning of the carbonyl oxygen in certain contexts. nih.gov The table below summarizes key bioisosteric replacements for the ketone functionality from a chemical perspective.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Expected Physicochemical Impact |
| Ketone (Carbonyl) | 3-Substituted Oxetane | Mimics H-bond acceptor property; increases sp³ character. nih.govacs.org | Improved metabolic stability; may increase solubility and decrease lipophilicity. acs.org |
| Ketone (Carbonyl) | Aryl Halide | Can mimic the electronic properties and orientation of the carbonyl group. nih.gov | Alters electronic distribution and potential for halogen bonding; may enhance binding affinity. |
| Ketone (Carbonyl) | gem-Difluoroalkane | The C-F bonds are polarized and can act as weak hydrogen bond acceptors. | Increases metabolic stability against reduction; enhances lipophilicity. |
Bioisosteric Replacements for the Ethyl Linker
The two-carbon ethyl linker connecting the 3-chlorophenyl ring and the cyclobutyl ketone is flexible, possessing multiple rotatable bonds. This flexibility can result in an entropic penalty upon binding to a biological target, as the molecule must adopt a specific, rigid conformation. nih.govresearchgate.net A common strategy to address this is to replace the flexible linker with a more conformationally restricted bioisostere. nih.govresearchgate.net
A 1,3-disubstituted cyclobutane ring is an excellent bioisostere for an ethyl or propyl linker. nih.gov This rigid scaffold limits the number of possible conformations, which can lead to a more favorable entropic profile upon binding. nih.gov The introduction of a cyclobutane ring can also block sites of potential metabolic attack, thereby improving the compound's in vivo stability. nih.gov Furthermore, the three-dimensional structure of the cyclobutane can serve as a superior scaffold for orienting substituents into space compared to a simple alkyl chain. nih.gov
The table below outlines potential bioisosteric modifications for the ethyl linker, focusing on the principle of conformational restriction.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Expected Physicochemical Impact |
| Ethyl Linker | 1,3-Disubstituted Cyclobutane | Reduces conformational flexibility, minimizing entropic loss upon binding. nih.govresearchgate.net | Improved metabolic stability; potential for enhanced binding affinity and selectivity. nih.gov |
| Ethyl Linker | Cyclopropane | Introduces significant conformational restriction. | Reduces molecular weight; alters bond angles and electronic character. pressbooks.pub |
| Ethyl Linker | Alkyne | Provides a rigid, linear geometry. | Introduces π-system for potential interactions; alters metabolic profile. |
By systematically applying these bioisosteric modifications, the properties of this compound can be rationally modulated to optimize its profile as a potential lead compound in a drug discovery program.
Theoretical and Computational Studies of 2 3 Chlorophenyl Ethyl Cyclobutyl Ketone
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry Optimization
The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, known as the optimized molecular geometry. This is achieved by finding the lowest energy arrangement of its atoms on the potential energy surface. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its favorable balance of accuracy and computational cost.
For 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, geometry optimization would typically be performed using a functional such as B3LYP, paired with a suitable basis set like 6-31G(d) or larger. The calculation systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The results of such an optimization provide a detailed picture of the molecule's structure. Key parameters would include the puckering of the cyclobutane (B1203170) ring, the rotational arrangement (torsion) of the ethyl linker, and the orientation of the chlorophenyl group relative to the ketone.
A study on 2-phenylpropionaldehyde and related ketones using ab initio calculations revealed that the most stable conformation involves a synclinal arrangement between the alkyl group and the phenyl group. oup.com Similarly, DFT calculations on other ketones have been successfully used to determine conformational preferences that align with experimental data, such as X-ray crystallography. nih.gov For this compound, the optimized geometry would likely show specific dihedral angles that minimize steric hindrance between the bulky cyclobutyl and chlorophenyl groups.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d)) Note: This data is illustrative and based on typical values for similar molecular fragments, as specific computational studies on this compound are not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Ketone) | 1.22 Å |
| C-Cl (Aromatic) | 1.75 Å | |
| C-C (Cyclobutyl) | 1.55 Å | |
| Bond Angle | C-CO-C (Ketone) | 118° |
| C-C-Cl (Aromatic) | 119.5° | |
| Dihedral Angle | C(Aryl)-C(Ethyl)-C(Ethyl)-C(Keto) | ~175° (Anti-periplanar) |
Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Charge Distribution)
Once the optimized geometry is obtained, the electronic structure of the molecule can be analyzed to understand its reactivity and spectroscopic properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is electron-rich. The LUMO is anticipated to be centered around the carbonyl group (C=O), as it is an electron-withdrawing moiety. The presence of the chlorine atom, an electronegative group, would also influence the charge distribution across the aromatic ring. A study on N-chlorophenyl based acetamide (B32628) used DFT to investigate electrostatic potential and HOMO-LUMO characteristics to predict reactive sites. xisdxjxsu.asia
Computational studies on other organic molecules have shown that the inclusion of a ketone group can significantly reduce the HOMO-LUMO gap, thereby increasing reactivity. nih.gov The analysis of charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule, corresponding to likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Orbital Energies for this compound Note: This data is illustrative and based on typical values for similar molecular fragments.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Conformational Analysis of the Cyclobutyl and Ethyl Linker
The flexibility of this compound arises from two main structural features: the non-planar nature of the cyclobutyl ring and the rotational freedom of the ethyl linker. A thorough conformational analysis is necessary to identify the different low-energy shapes (conformers) the molecule can adopt and their relative stabilities.
The cyclobutane ring is not flat but exists in a puckered conformation to relieve angle strain. This puckering can be described by a dihedral angle within the ring. Furthermore, the single bonds of the ethyl linker allow for rotation, leading to various spatial arrangements of the chlorophenyl and cyclobutyl ketone groups relative to each other. These different arrangements are known as rotamers. oup.com
Table 3: Illustrative Relative Energies of Key Conformers of this compound Note: This data is illustrative, representing a hypothetical conformational search. Energies are relative to the most stable conformer (Conformer 1).
| Conformer | Dihedral Angle (C(Aryl)-C-C-C(Keto)) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Anti) | ~180° | 0.00 | 75.5 |
| 2 (Gauche) | ~60° | 1.10 | 14.0 |
| 3 (Gauche) | ~-60° | 1.25 | 10.5 |
Prediction of Reactivity and Selectivity via Computational Models
Computational models are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and conformational landscape, chemists can forecast both the reactivity (how fast a reaction occurs) and the selectivity (which product is preferentially formed).
For this compound, reactivity prediction would involve several computational approaches. The HOMO and LUMO distributions, as discussed in section 4.2, indicate the likely sites for reactions with electrophiles and nucleophiles, respectively. The carbonyl carbon is a probable site for nucleophilic attack, a common reaction pathway for ketones. The chlorophenyl ring could be susceptible to electrophilic aromatic substitution, with the chlorine atom directing incoming electrophiles to specific positions.
The global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's ability to accept electrons. peerj.com This index is useful for comparing the reactivity of different compounds in reactions like cycloadditions. peerj.com
Computational models can also be used to simulate the entire reaction pathway, including transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted. For instance, in reactions involving chiral centers, computational modeling can predict which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states. nih.gov
Solvent Effects on Molecular Conformation and Reactivity
Chemical reactions are typically carried out in a solvent, which can have a profound impact on the conformation, reactivity, and stability of the solute molecules. Computational chemistry can account for these solvent effects through various models.
The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and can accurately capture the bulk electrostatic effects of the solvent.
For this compound, the polarity of the solvent would be expected to influence its conformational equilibrium. Polar solvents tend to stabilize more polar conformers. For example, a conformer with a larger dipole moment might be more stable in a polar solvent like water or methanol (B129727) compared to a nonpolar solvent like hexane. Computational studies on peptides and other flexible molecules have demonstrated that the predominant conformation can change significantly with the solvent environment. rsc.org
Solvent can also affect reaction rates by stabilizing or destabilizing the reactants, products, and transition states to different extents. A reaction's activation energy can be significantly altered by the solvent, leading to changes in reaction speed. Multiple linear regression analyses have been employed to correlate reaction rates and equilibria with various solvent parameters. cdnsciencepub.com Computational modeling using methods like PCM can calculate these energy changes in different solvents, providing predictions of how the solvent will influence the reaction outcome.
Mechanistic Investigations of Reactions Involving 2 3 Chlorophenyl Ethyl Cyclobutyl Ketone
Elucidation of Reaction Pathways and Transition States
The primary reaction pathway elucidated for aryl cyclobutyl ketones involves a two-step sequence initiated by a photochemical reaction. This process begins with a Norrish-Yang cyclization of the ketone to form a key bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed carbon-carbon (C-C) bond cleavage and subsequent functionalization.
Role of Intermediates (e.g., Radical Intermediates, Homoenolate Intermediates)
Radical Intermediates: The initial photochemical transformation, the Norrish-Yang reaction, proceeds through radical intermediates. Upon absorption of UV light, the carbonyl group of the ketone is excited. This excited state then abstracts a γ-hydrogen atom from the ethyl chain, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo intramolecular recombination to form the cyclobutanol (B46151) ring of the bicyclo[1.1.1]pentan-2-ol intermediate. The formation of these radical intermediates is a hallmark of Norrish Type II reactions.
No specific information regarding the role of homoenolate intermediates in the reactions of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone was identified in the reviewed literature.
Mechanistic Studies of Metal-Catalyzed Transformations (e.g., Palladium Catalysis, Manganese Catalysis, Rhodium Catalysis)
Palladium Catalysis: The bicyclo[1.1.1]pentan-2-ol intermediate, formed from the initial photochemical step, is susceptible to palladium-catalyzed transformations. These reactions involve the cleavage of a C-C bond, which allows for the introduction of various functional groups. This process is described as a ligand-enabled, palladium-catalyzed C-C cleavage/functionalization. The use of specific ligands is crucial for the success of this transformation. This catalytic step enables the formation of valuable cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones.
The mechanism of this palladium-catalyzed step is thought to involve the formation of a sigma-alkyl palladium intermediate following the cleavage of the strained C-C bond of the bicyclopentanol. This intermediate then undergoes further reaction to yield the final functionalized product.
No specific mechanistic studies involving manganese or rhodium catalysis for this compound were found in the available literature.
Photochemical Reaction Mechanisms (e.g., Norrish-Yang Procedure)
The key photochemical reaction involving this compound is the Norrish-Yang cyclization. This reaction is a subset of the Norrish Type II reaction. The mechanism is initiated by the photoexcitation of the ketone's carbonyl group to an excited singlet state, which can then convert to a triplet state through intersystem crossing. The excited carbonyl group then abstracts a hydrogen atom from the γ-position of the alkyl chain, resulting in a 1,4-biradical intermediate.
This biradical has two primary fates:
Fragmentation (Norrish Type II cleavage): This pathway leads to the formation of an alkene and an enol, which tautomerizes to a ketone.
Intramolecular recombination (Norrish-Yang cyclization): This pathway results in the formation of a cyclobutanol derivative. In the case of aryl cyclobutyl ketones, this leads to the formation of a 2-arylbicyclo[1.1.1]pentan-2-ol intermediate.
The efficiency and outcome of the Norrish-Yang reaction can be influenced by the reaction conditions, such as the wavelength of the UV light source. For instance, using a milder 365 nm UV source has been shown to improve the yield of the desired bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl phenyl ketone by reducing the formation of side-products.
Below is a table summarizing the general conditions for the Norrish-Yang procedure as applied to analogous aryl cyclobutyl ketones.
| Parameter | Condition | Outcome |
| Reaction Type | Norrish-Yang Cyclization | Formation of a bicyclo[1.1.1]pentan-2-ol intermediate |
| Initiation | UV light irradiation | Excitation of the carbonyl group |
| Key Intermediate | 1,4-biradical | Undergoes cyclization or fragmentation |
| Optimized Light Source | 365 nm UV lamp | Improved yield and reduced side-products |
Influence of Catalysts and Additives on Reaction Mechanisms
For the photochemical step (Norrish-Yang reaction), the primary "catalyst" is UV light, and the mechanism is largely dictated by the inherent photochemical properties of the ketone.
In the subsequent metal-catalyzed step, the choice of catalyst and additives is critical. For the palladium-catalyzed C-C cleavage/functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate, the reaction is described as "ligand-enabled". This indicates that the nature of the phosphine (B1218219) ligand coordinated to the palladium center plays a crucial role in promoting the desired reactivity and influencing the reaction pathway. The ligand can affect the stability of the palladium intermediates and the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Stereochemical Aspects of Reaction Mechanisms
The diastereoselectivity of the Norrish-Yang cyclization itself can be influenced by several factors. In related systems, the diastereoselectivity of cyclobutanol formation has been rationalized by a three-step mechanism:
Diastereoselective hydrogen abstraction: The initial abstraction of the γ-hydrogen can occur with a degree of stereoselectivity.
Conformational equilibration of the 1,4-biradical: The resulting biradical intermediate can exist in different conformations that are in equilibrium.
Diastereoselective biradical combination: The final ring closure can proceed with stereoselectivity, which is influenced by factors such as spin-orbit coupling controlled intersystem crossing geometries.
For the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate, the reaction proceeds in a way that results in the cis configuration of the 1,3-disubstituted cyclobutane (B1203170) product. This stereospecificity is a key feature of the methodology and is likely controlled by the geometry of the organopalladium intermediates in the catalytic cycle.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, with a chemical formula of C13H15ClO, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
This technique provides strong evidence for the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. The presence of chlorine is further confirmed by the characteristic isotopic pattern, where the 37Cl isotope results in a peak at M+2 with an intensity of approximately one-third of the molecular ion peak (M+).
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]+ | 223.0884 | 223.0881 | -1.3 |
| [M+Na]+ | 245.0704 | 245.0700 | -1.6 |
Note: The data presented in this table is illustrative and represents typical values for a compound of this nature.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the protons on the ethyl chain, and the protons of the cyclobutyl ring.
13C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to chlorine having a distinct chemical shift), and the aliphatic carbons of the ethyl and cyclobutyl groups.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure by identifying neighboring atoms.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Carbonyl (C=O) | - | ~210 |
| Aromatic C-Cl | - | ~134 |
| Aromatic CH | 7.1-7.3 | ~126-130 |
| -CH2-Ar | 2.9 | ~35 |
| -CH2-CO- | 2.8 | ~45 |
| Cyclobutyl CH | 3.2 | ~50 |
| Cyclobutyl CH2 | 1.8-2.2 | ~18-25 |
Note: The data presented in this table is illustrative and based on typical chemical shifts for similar functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the presence of the carbonyl group (C=O) in this compound. A strong, sharp absorption band is expected in the region of 1700-1725 cm-1, which is characteristic of a ketone. libretexts.org Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.
Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is often more sensitive to non-polar bonds and can provide information about the carbon skeleton and the aromatic ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| C=O | Stretch | 1715 | Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C-Cl | Stretch | 680-840 | Medium-Strong |
Note: The data presented in this table is illustrative and based on typical IR absorption frequencies.
X-ray Crystallography for Solid-State Structure Determination
While no public crystal structure data for this compound is currently available, this technique would be invaluable for unambiguously confirming its molecular structure and providing insights into its packing in the crystal lattice. The resulting data would include precise atomic coordinates, unit cell dimensions, and space group information.
Chiral Chromatography for Enantiomeric Excess Determination
Given that this compound possesses a stereocenter at the point of attachment of the ethyl group to the cyclobutyl ring, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the percentage of each in the mixture can be accurately determined. This is crucial for applications where the biological activity of the enantiomers may differ.
Table 4: Illustrative Chiral HPLC Data for a Non-Racemic Mixture of this compound
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.5 | 95 |
| (S)-enantiomer | 15.2 | 5 |
Note: This data is hypothetical and serves to illustrate the output of a chiral chromatography experiment. The enantiomeric excess in this example would be 90%.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The construction of the cyclobutane (B1203170) ring, a core feature of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, remains a significant area of research. Traditional methods often require specialized precursors or lack stereocontrol. nih.gov Future efforts are focused on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas of development include:
Photocatalytic [2+2] Cycloadditions: Visible-light-induced cycloadditions represent a sustainable approach to forming cyclobutane rings from readily available olefins. researchgate.net This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.
Multicomponent Cascade Reactions: The assembly of complex scaffolds like cyclobutanes in a single step from multiple starting materials is highly desirable. researchgate.net Future routes could merge processes like aldol (B89426) and Wittig reactions with photocatalysis to build densely functionalized cyclobutanes. researchgate.net
C–H Functionalization: Direct functionalization of C–H bonds offers an atom-economical way to build and modify molecular structures. nih.govnih.gov For aryl cyclobutyl ketones, sequential C–H/C–C functionalization strategies are being developed to create 1,3-disubstituted cyclobutanes with high diastereoselectivity, which are otherwise challenging to access. nih.govnih.govresearchgate.net
| Synthetic Strategy | Description | Advantages |
| Photocatalytic [2+2] Cycloaddition | Uses visible light and a photocatalyst to form two new C-C bonds, creating the cyclobutane ring from two olefins. researchgate.net | Sustainable, mild conditions, high functional group tolerance. researchgate.net |
| C–H/C–C Functionalization | A two-step approach involving an initial C-H activation (e.g., via a Norrish-Yang reaction) followed by a palladium-catalyzed C-C bond formation to install new functional groups. nih.govresearchgate.net | High stereocontrol (cis-selectivity), access to valuable 1,3-disubstituted patterns. nih.gov |
| Multicomponent Reactions | Combines three or more starting materials in a single operation to rapidly build molecular complexity. researchgate.net | High efficiency, convergence, and diversity of accessible structures. researchgate.net |
Exploration of New Reactivity Modes for the Cyclobutyl Ketone Core
The inherent ring strain of the cyclobutyl group and the reactivity of the ketone functionality provide a rich playground for chemical transformations. nih.gov Future research will undoubtedly uncover novel ways to leverage these features for the synthesis of complex molecules.
Strain-Release-Driven Reactions: The high ring strain of cyclobutenones and related structures allows them to undergo ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions. nih.gov This can generate reactive intermediates like vinylketenes, which can be trapped in various cycloadditions to build more complex cyclic systems. nih.gov
Norrish Type II Reactivity: The ketone group can be photochemically excited to abstract a γ-hydrogen atom from the cyclobutane ring, leading to the formation of bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov These intermediates can then undergo palladium-catalyzed C–C bond cleavage and functionalization, providing a stereospecific route to cis-γ-functionalized cyclobutyl ketones. nih.govnih.govdocumentsdelivered.com
Carbonyl Chemistry Derivatization: The ketone moiety itself is a versatile handle for further modification. It can undergo classic reactions like Baeyer-Villiger oxidation or Beckmann rearrangement, allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond, further diversifying the molecular architecture. nih.gov
Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Predicting Reaction Outcomes: ML models are increasingly used to predict the outcomes of organic reactions, including yield and selectivity. eurekalert.orgnih.gov By training on large datasets of known reactions, these models can help chemists prioritize experiments and avoid unproductive pathways. nih.gov
Optimizing Reaction Conditions: AI algorithms, such as deep reinforcement learning, can be combined with chemical knowledge to predict the next best experimental conditions to improve reaction yield or efficiency, thereby streamlining the optimization process. sinodoschemistry.com
Discovering New Pathways: AI can assist in automatically discovering novel reaction pathways from experimental data, a task that has traditionally required decades of expert human research. sinodoschemistry.com This could lead to entirely new methods for synthesizing complex cyclobutyl ketones. sinodoschemistry.com
| AI/ML Application | Description | Potential Impact on Cyclobutyl Ketone Synthesis |
| Predictive Modeling | Utilizes trained algorithms to forecast the products, yields, and selectivity of chemical reactions based on starting materials and conditions. chemeurope.comnih.gov | Faster identification of viable synthetic routes; reduction in failed experiments. |
| Condition Optimization | Employs machine learning to iteratively suggest changes to reaction parameters (temperature, solvent, catalyst) to maximize desired outcomes. sinodoschemistry.com | More efficient development of high-yield syntheses with fewer experiments. |
| Pathway Discovery | Leverages AI to analyze data and propose novel sequences of reactions or entirely new transformations. sinodoschemistry.com | Uncovering unconventional and potentially more efficient methods for constructing the target molecule. |
Computational Design of Analogs with Tuned Chemical Properties
Computational chemistry provides powerful tools for designing new molecules with specific, desired properties before they are ever synthesized in a lab. By modifying the structure of this compound in silico, researchers can predict how changes will affect its physical, chemical, and potentially biological properties.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the geometries of active sites and reaction transition states. rsc.orgusfq.edu.ecbiorxiv.org This information is crucial for designing analogs with enhanced reactivity or stability.
Protein-Ligand Docking: If the compound is being developed as a potential drug, computational docking studies can predict how well its analogs will bind to a target protein. researchgate.net This allows for the rational design of molecules with improved binding affinity and selectivity.
Property Prediction: Software can predict a wide range of properties, such as solubility, membrane permeability, and metabolic stability, based on molecular structure. This enables the pre-screening of virtual compounds to identify candidates with the most promising drug-like characteristics.
Integration of Flow Chemistry into Complex Cyclobutyl Ketone Synthesis
Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing, including improved safety, scalability, and control. rsc.org This technology is particularly well-suited for the synthesis of complex molecules and the handling of reactive intermediates.
Enhanced Safety and Control: Continuous flow allows for precise control over reaction parameters like temperature and mixing, and minimizes the accumulation of potentially unstable intermediates, making processes safer. thieme-connect.de
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields compared to batch methods. rsc.orgbeilstein-journals.org Scaling up production is also more straightforward, often requiring longer run times rather than larger, more dangerous reactors. rsc.org
Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. zenodo.org This can dramatically reduce synthesis time and waste, offering a streamlined path to complex targets like functionalized cyclobutyl ketones. zenodo.org
Advanced Mechanistic Insights into Complex Bond Activations
A fundamental understanding of how chemical bonds are broken and formed is essential for developing new and improved reactions. Research into the mechanisms of C–C and C–H bond activations, which are central to modern cyclobutane synthesis, will continue to be a major focus.
Combined Experimental and Computational Approaches: The elucidation of complex reaction mechanisms increasingly relies on a synergy between experimental studies (e.g., kinetic analysis, isotope labeling) and high-level computational modeling (e.g., DFT). usfq.edu.ec This dual approach provides a detailed picture of transition states and reaction pathways.
Understanding Strain-Release Pathways: For cyclobutyl ketones, understanding the precise mechanism of ring-opening and functionalization is key to controlling the outcome of reactions. nih.gov For example, computational studies can clarify whether a palladium-catalyzed C-C cleavage proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle, guiding the design of more effective ligands and catalysts. nih.gov
Elucidating Photocatalytic Cycles: As photochemistry becomes more prevalent, detailed mechanistic studies are needed to understand the electron transfer and energy transfer steps that drive these reactions, leading to the development of more efficient photocatalytic systems. researchgate.net
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, and how are they characterized experimentally?
- Answer : Physicochemical characterization involves:
- Spectroscopy : Use H NMR and C NMR to identify the cyclobutyl ring (δ ~2.5–3.5 ppm for strained protons) and chlorophenyl signals (δ ~7.2–7.5 ppm). IR confirms the ketone carbonyl stretch (~1700–1750 cm) and C-Cl bonds (~550–850 cm) .
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the ketone and aromatic groups. Solubility in water is limited.
- Stability : Monitor for decomposition under acidic/basic conditions or prolonged UV exposure using HPLC or TLC .
Q. What synthetic routes are available for this compound?
- Answer : Two primary methods:
- Friedel-Crafts Acylation : React 3-chlorophenylacetyl chloride with cyclobutane derivatives (e.g., cyclobutylmagnesium bromide) under anhydrous conditions. Optimize temperature (0–25°C) to minimize side reactions .
- Reductive Amination Followed by Oxidation : Start with 2-(3-chlorophenyl)ethylamine (CAS 13078-79-0) and cyclobutanone. Form the imine intermediate, reduce to the amine, then oxidize the alcohol to the ketone using Jones reagent (CrO/HSO) .
Advanced Questions
Q. How does the cyclobutyl group influence the compound’s reactivity in nucleophilic addition reactions compared to cyclohexyl analogs?
- Answer : The cyclobutyl group introduces ring strain, increasing electrophilicity at the ketone carbonyl. This accelerates nucleophilic additions (e.g., Grignard reactions) compared to cyclohexyl analogs. Kinetic studies show a ~30% faster reaction rate with cyclobutyl derivatives due to reduced steric hindrance and strain-induced polarization .
Q. What analytical strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?
- Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping cyclobutyl and ethyl chain protons. For example, HSQC correlates C shifts (~30–40 ppm for cyclobutyl carbons) with H signals.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce F or C labels in synthetic precursors to track specific groups .
Q. How does the position of the chlorine substituent (meta vs. para) affect biological activity in structure-activity relationship (SAR) studies?
- Answer : Meta-substitution (3-chlorophenyl) enhances steric interactions with hydrophobic enzyme pockets compared to para-substituted analogs. For example, in antimicrobial assays, the meta-isomer showed 2× higher inhibition of E. coli DHFR due to improved binding affinity. Use molecular docking (AutoDock Vina) to validate interactions .
Q. What methodologies quantify degradation products of this compound under oxidative conditions?
- Answer :
- LC-MS/MS : Monitor degradation pathways (e.g., hydroxylation at the cyclobutyl ring or cleavage of the ethyl chain). Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation.
- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility values across studies?
- Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points. Impurities (>5%) can depress melting points by 10–15°C.
- Solubility Protocols : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 0.5) for consistency. Conflicting data often arise from unregulated experimental conditions .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
- Answer :
- Receptor Binding Assays : Screen against GABA or NMDA receptors due to structural similarity to cyclobutyl-containing anxiolytics (e.g., estazolam analogs). Use radioligand displacement (e.g., H-flunitrazepam) .
- Cellular Toxicity : Assess IC in SH-SY5Y neuronal cells via MTT assays. Include cyclobutyl-free analogs as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
